molecular formula C16H26N6O3 B11257819 6-(3,5-dimethylpiperidin-1-yl)-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine

6-(3,5-dimethylpiperidin-1-yl)-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine

Cat. No.: B11257819
M. Wt: 350.42 g/mol
InChI Key: DEPNGHYNZRBTHK-UHFFFAOYSA-N
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Description

6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperidine ring, a nitro group, and a pyrimidine core, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4-DIAMINE involves multiple steps, typically starting with the preparation of the pyrimidine core. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases.

Scientific Research Applications

6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4-DIAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the piperidine ring play crucial roles in its binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents on the piperidine ring or the nitro group. For example:

Properties

Molecular Formula

C16H26N6O3

Molecular Weight

350.42 g/mol

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C16H26N6O3/c1-10-6-11(2)9-21(8-10)15-13(22(23)24)14(17)19-16(20-15)18-7-12-4-3-5-25-12/h10-12H,3-9H2,1-2H3,(H3,17,18,19,20)

InChI Key

DEPNGHYNZRBTHK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3CCCO3)C

Origin of Product

United States

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